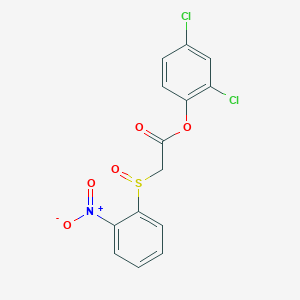

2,4-DICHLOROPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE

Description

Properties

IUPAC Name |

(2,4-dichlorophenyl) 2-(2-nitrophenyl)sulfinylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO5S/c15-9-5-6-12(10(16)7-9)22-14(18)8-23(21)13-4-2-1-3-11(13)17(19)20/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZKOUAGTNGFKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorophenyl 2-(2-nitrobenzenesulfinyl)acetate typically involves the reaction of 2,4-dichlorophenol with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 2-(2-nitrobenzenesulfinyl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The sulfinyl group can be oxidized to a sulfonyl group.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 2,4-dichlorophenyl 2-(2-aminobenzenesulfonyl)acetate.

Reduction: Formation of 2,4-dichlorophenyl 2-(2-nitrobenzenesulfonyl)acetate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichlorophenyl 2-(2-nitrobenzenesulfinyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichlorophenyl 2-(2-nitrobenzenesulfinyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The dichlorophenyl group can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Ethyl 2,4-Dichlorophenyl Acetate

- Structure : Contains a 2,4-dichlorophenyl group linked to an ethyl acetate ester.

- Applications : Used as an intermediate in pesticide synthesis (e.g., spirodiclofen) .

- Molecular Data: Property Ethyl 2,4-Dichlorophenyl Acetate Target Compound (Inferred) Molecular Formula C10H10Cl2O2 C14H9Cl2NO5S Functional Groups Ester, dichlorophenyl Ester, dichlorophenyl, nitrobenzenesulfinyl Potential Reactivity Hydrolysis, nucleophilic substitution Enhanced electrophilicity due to sulfinyl/nitro groups

Ethyl 2-(4-Chloro-2-Nitrophenyl)Acetate

- Structure : Features a nitro and chloro-substituted phenyl ring attached to an ethyl acetate group.

- Key Differences : The nitro group is directly on the phenyl ring rather than via a sulfinyl linker, altering electronic distribution and steric effects.

- Molecular Weight : 243.64 g/mol (vs. ~380 g/mol estimated for the target compound) .

- Applications : Likely serves as a precursor in pharmaceuticals or agrochemicals due to nitroaromatic reactivity.

Ethyl 3-(2,4-Dichlorophenyl)-3-Oxopropanoate

Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(2-Propenyloxy)Ethyl)-1H-Imidazole)

- Structure : Dichlorophenyl group linked to an imidazole ring via an ether chain.

- Key Differences : The imidazole ring introduces basicity and antifungal activity, unlike the sulfinyl-nitro-acetate system, which may prioritize different reactivity (e.g., hydrolysis or radical interactions) .

Structural and Functional Analysis

Electronic Effects

Stability and Reactivity

- Compounds with nitro groups (e.g., ethyl 2-(4-chloro-2-nitrophenyl)acetate) are prone to reduction reactions, whereas the sulfinyl group may facilitate oxidation or act as a leaving group in nucleophilic attacks .

- The dichlorophenyl moiety common across all compared compounds contributes to lipophilicity, influencing bioavailability and environmental persistence .

Biological Activity

2,4-Dichlorophenyl 2-(2-nitrobenzenesulfinyl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dichlorophenyl group and a nitrobenzenesulfinyl moiety. Its molecular formula is CHClNOS. The structural complexity contributes to its unique biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies have shown that compounds with similar structures exhibit potent cytotoxicity against various cancer cell lines. For instance, derivatives with a nitro group often demonstrate significant antitumor efficacy due to their ability to induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Compounds containing sulfonyl groups are known for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines could be a potential mechanism for this compound's activity .

- Antibacterial Properties : Some studies suggest that compounds similar to this acetate may exhibit antibacterial activity, making them candidates for further research in antimicrobial therapies .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been suggested:

- DNA Interstrand Cross-Linking : Similar compounds have been observed to induce DNA damage through cross-linking, leading to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may promote oxidative stress within cells, contributing to its cytotoxic effects on tumor cells .

- Enzyme Inhibition : It is hypothesized that the compound could inhibit specific enzymes involved in inflammatory pathways or tumor growth, although detailed studies are still required to confirm these interactions.

Case Studies

- Antitumor Efficacy in Xenograft Models :

- Cytotoxicity Against Cancer Cell Lines :

- Mechanistic Studies on Apoptosis Induction :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.